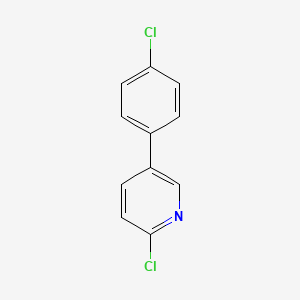

2-Chloro-5-(4-chlorophenyl)pyridine

説明

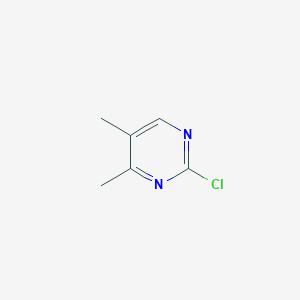

“2-Chloro-5-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 76053-48-0. It has a molecular weight of 224.09 and its IUPAC name is 2-chloro-5-(4-chlorophenyl)pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .

Molecular Structure Analysis

The linear formula of “2-Chloro-5-(4-chlorophenyl)pyridine” is C11H7Cl2N . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

The melting point of “2-Chloro-5-(4-chlorophenyl)pyridine” is between 104-108 degrees Celsius .

科学的研究の応用

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of agrochemical and pharmaceutical ingredients .

Application

Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . “2-Chloro-5-(4-chlorophenyl)pyridine” is used as a chemical intermediate in the synthesis of several crop-protection products .

Method of Application

The specific method of synthesis is not detailed in the source, but it mentions that various methods of synthesizing 2,3,5-DCTF (a derivative of TFMP) have been reported .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

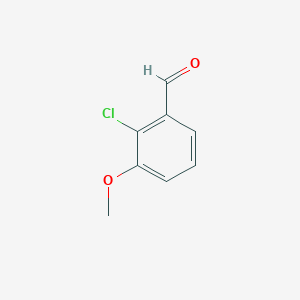

Synthesis of 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde

Field

This application falls under the field of Organic Chemistry .

Application

“2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde” is a derivative of “2-Chloro-5-(4-chlorophenyl)pyridine”. It could potentially be used in the synthesis of other organic compounds .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

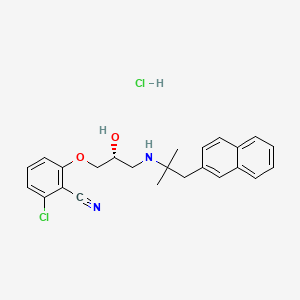

Synthesis of Indole Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Indole derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

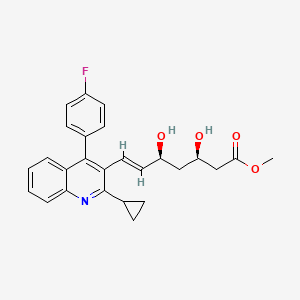

Synthesis of Quinoline Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Quinoline derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, have shown antimicrobial potential against various bacterial strains .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde

Field

This application falls under the field of Organic Chemistry .

Application

“2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde” is a derivative of “2-Chloro-5-(4-chlorophenyl)pyridine”. It could potentially be used in the synthesis of other organic compounds .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Synthesis of Indole Derivatives

Field

This application falls under the field of Medicinal Chemistry .

Application

Indole derivatives, which can potentially be synthesized from “2-Chloro-5-(4-chlorophenyl)pyridine”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The specific method of synthesis is not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKONLQEWVLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434538 | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-chlorophenyl)pyridine | |

CAS RN |

76053-48-0 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)